molecular formula C9H18N2O2 B11909734 (S)-2-Amino-3-(azepan-1-yl)propanoic acid

(S)-2-Amino-3-(azepan-1-yl)propanoic acid

Cat. No.: B11909734
M. Wt: 186.25 g/mol
InChI Key: PYERJERQQZNAFO-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(azepan-1-yl)propanoic acid is a non-proteinogenic α-amino acid characterized by a seven-membered azepane ring substituent at the β-position of the alanine backbone. Its stereochemistry at the α-carbon (S-configuration) and the bulky, lipophilic azepan group distinguish it from canonical amino acids. The azepane ring introduces conformational flexibility and enhanced lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-amino-3-(azepan-1-yl)propanoic acid

InChI

InChI=1S/C9H18N2O2/c10-8(9(12)13)7-11-5-3-1-2-4-6-11/h8H,1-7,10H2,(H,12,13)

InChI Key

PYERJERQQZNAFO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(azepan-1-yl)propanoic acid typically involves the reaction of azepane with a suitable precursor of propanoic acid. One common method includes the use of azepane and 2-bromo-3-aminopropanoic acid under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .

Industrial Production Methods

Industrial production of 2-amino-3-(azepan-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(azepan-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3-(azepan-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(azepan-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The azepane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (S)-2-Amino-3-(azepan-1-yl)propanoic acid, highlighting differences in substituents, biological activity, and physicochemical properties:

Compound Name Substituent at β-Position Molecular Weight (g/mol) Biological Activity/Application Key Features
(S)-2-Amino-3-(azepan-1-yl)propanoic acid Azepan-1-yl (7-membered ring) ~215 (estimated) Not explicitly reported; likely explored for protease inhibition or CNS targeting High lipophilicity; potential for unique steric interactions
L-Tryptophan [(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid] Indole 204.23 Essential amino acid; precursor to serotonin/melatonin Aromatic π-system; involved in protein synthesis and signaling
BMAA [2-Amino-3-(methylamino)-propanoic acid] Methylamino 118.14 Neurotoxin linked to ALS; excitatory amino acid receptor agonist Small, polar substituent; high oral bioavailability but low blood-brain barrier permeability
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid Oxopyrrolidin-3-yl (5-membered) ~186 (estimated) SARS-CoV-2 main protease inhibitor; low cytotoxicity (CC50 > 100 µM) Rigid, planar structure; enhances binding affinity in protease inhibitors
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl 210.19 Synthetic intermediate; potential for nitro-group reduction to amine Electron-withdrawing nitro group; may influence acidity and redox properties
(S)-2-Amino-3-(naphth-1-yl)propanoic acid Naphthyl 215.25 Research tool in peptide modification Bulky aromatic group; impacts solubility and membrane permeability
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid Indazole 205.22 Potential kinase or enzyme inhibitor (hypothetical) Bicyclic N-heterocycle; offers hydrogen-bonding sites
(S)-2-Amino-3-(thiazole-phenyl)propanoic acid derivatives Thiazole-phenyl ~300–350 Antimycobacterial (IC50 ~5–10 µM); non-toxic to HUVECs, HeLa, HCT 116 Thiazole moiety enhances antimicrobial activity; modular synthesis

Structural and Functional Analysis

Substituent Size and Flexibility: The azepan-1-yl group’s seven-membered ring provides greater conformational flexibility compared to smaller substituents like methylamino (BMAA) or oxopyrrolidinyl. This flexibility may enhance binding to targets with deep hydrophobic pockets, such as proteases . In contrast, rigid planar groups (e.g., indole in L-tryptophan or oxopyrrolidinyl) favor π-π stacking or hydrogen bonding, critical for enzyme inhibition .

Lipophilicity and Solubility: Azepan-1-yl’s lipophilicity likely reduces aqueous solubility compared to polar groups (e.g., methylamino in BMAA) but improves membrane permeability. This trade-off is critical for CNS-targeted drugs . Bulky aromatic substituents (naphthyl, nitrophenyl) further reduce solubility but increase affinity for hydrophobic binding sites .

Biological Activity: Protease Inhibition: Oxopyrrolidinyl derivatives (e.g., SARS-CoV-2 inhibitors) demonstrate that cyclic β-substituents enhance protease binding via steric complementarity. Azepan-1-yl’s larger size may offer similar or improved efficacy . Neurotoxicity: BMAA’s neurotoxicity arises from its structural mimicry of glutamate, a property less likely in bulkier analogs like azepan-1-yl derivatives .

Synthetic Accessibility :

  • Azepan-1-yl incorporation may require multi-step synthesis (e.g., reductive amination or ring-closing metathesis), whereas simpler groups (e.g., nitrophenyl) are readily introduced via SNAr reactions .

Pharmacological Considerations

  • Cytotoxicity : Oxopyrrolidinyl and thiazole derivatives exhibit low cytotoxicity, suggesting azepan-1-yl’s biocompatibility pending empirical validation .
  • Metabolic Stability : The azepane ring may resist enzymatic degradation better than smaller substituents, prolonging half-life .

Biological Activity

Overview

(S)-2-Amino-3-(azepan-1-yl)propanoic acid, also known as 3-(azepan-1-yl)propanoic acid, is an organic compound characterized by its azepane ring structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to neurological disorders and antimicrobial properties.

  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • Structure : Contains an azepane ring attached to a propanoic acid moiety.

The biological activity of (S)-2-amino-3-(azepan-1-yl)propanoic acid is primarily attributed to its ability to interact with various biological receptors and enzymes. Its structure allows it to mimic certain neurotransmitters, enabling it to modulate receptor activity and influence signaling pathways related to neurological functions.

Biological Activities

  • Neuroprotective Effects
    • The compound has been investigated for its potential therapeutic effects in neurological disorders. Its structural similarity to neurotransmitters suggests it may play a role in modulating synaptic transmission and neuroprotection.
  • Antimicrobial Properties
    • Research indicates that (S)-2-amino-3-(azepan-1-yl)propanoic acid exhibits antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.
  • Inhibition of Aldose Reductase
    • A study found that derivatives of this compound demonstrated inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This suggests potential applications in managing diabetes-related conditions .

In Vivo Studies

A series of analogs related to (S)-2-amino-3-(azepan-1-yl)propanoic acid have been evaluated for their efficacy in animal models. These studies assessed pharmacokinetic profiles and binding affinities to various receptors, indicating promising therapeutic potential .

Docking Studies

Docking analyses have shown that specific derivatives can form stable interactions with target enzymes, supporting the hypothesis that modifications to the azepane structure can enhance biological activity .

Data Table: Biological Activity Summary

Activity Type Description Reference
Neuroprotective EffectsModulates neurotransmitter activity; potential in neurodegenerative diseases
Antimicrobial ActivityExhibits antifungal properties; potential for treating infections
Aldose Reductase InhibitionInhibitory effects on aldose reductase; implications for diabetes management

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